molecular formula C13H16O4 B15335838 [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate

Katalognummer: B15335838
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: KLCGEZKTDZQYHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate is a chemical compound that features a tetrahydrofuran ring substituted with a hydroxy group and a methylbenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate typically involves the esterification of 4-methylbenzoic acid with [(2S,4R)-4-hydroxy-2-tetrahydrofuryl]methanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of [(2S,4R)-4-oxo-2-tetrahydrofuryl]methyl 4-Methylbenzoate.

    Reduction: Formation of [(2S,4R)-4-hydroxy-2-tetrahydrofuryl]methanol and 4-methylbenzoic acid.

    Substitution: Formation of [(2S,4R)-4-chloro-2-tetrahydrofuryl]methyl 4-Methylbenzoate.

Wissenschaftliche Forschungsanwendungen

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis, releasing the active components that interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate can be compared with other similar compounds, such as:

    [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl benzoate: Lacks the methyl group on the benzoate moiety, which may affect its reactivity and biological activity.

    [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Ethylbenzoate: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.

    [(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methoxybenzoate: Features a methoxy group, which can influence its solubility and interaction with biological targets.

Eigenschaften

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

(4-hydroxyoxolan-2-yl)methyl 4-methylbenzoate

InChI

InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-6-11(14)7-16-12/h2-5,11-12,14H,6-8H2,1H3

InChI-Schlüssel

KLCGEZKTDZQYHA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OCC2CC(CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.